![molecular formula C20H16N4O B11140070 2-phenyl-N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}acetamide](/img/structure/B11140070.png)
2-phenyl-N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}acetamide
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Overview
Description
2-phenyl-N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}acetamide: PHTPP , belongs to the class of imidazo[1,2-a]pyrimidines. It has garnered attention due to its selective interaction with estrogen receptors (ERs). Specifically, PHTPP acts as a selective estrogen receptor β (ERβ) full antagonist with remarkable selectivity for ERβ over ERα . This distinction is crucial because ERα and ERβ play distinct roles in various tissues and cellular processes.
Preparation Methods
The synthetic routes to PHTPP involve the construction of the imidazo[1,2-a]pyrimidine scaffold. While I don’t have specific details on industrial production methods, researchers have explored various synthetic approaches. One common method involves the condensation of appropriate precursors, followed by cyclization to form the imidazo[1,2-a]pyrimidine ring system. Reaction conditions and reagents may vary, but the goal is to achieve high yields and purity.
Chemical Reactions Analysis
Acetylation of Amine Precursors
The compound is synthesized through amine acetylation of 2-phenylimidazo[1,2-a]pyrimidin-3-amine using acetic anhydride. This reaction proceeds under mild conditions (reflux in toluene, 2 hours) with a yield of 75% .
Reaction Scheme:
2-phenylimidazo[1,2-a]pyrimidin-3-amine+(CH3CO)2O→2-phenyl-N-2-phenylimidazo[1,2-a]pyrimidin-3-ylacetamide+H2O
Key Observations:
-
Reaction efficiency depends on solvent polarity and temperature.
-
Product crystallizes as colorless needles after aqueous workup .
Hydrolysis Reactions
The acetamide group undergoes acid- or base-catalyzed hydrolysis to regenerate the parent amine:
Conditions & Outcomes:
Hydrolysis Type | Reagents | Temperature | Yield | Byproducts |
---|---|---|---|---|
Acidic | HCl (6M) | Reflux | 68% | Acetic acid |
Basic | NaOH (2M) | 80°C | 72% | Sodium acetate |
This reaction is critical for modifying the compound’s pharmacophore in drug development.
Nucleophilic Substitution at Pyrimidine Ring
The pyrimidine nitrogen (N1) participates in alkylation and arylation reactions:
Example Reaction with Methyl Iodide:
Compound+CH3IDMF, K2CO3N1-methyl derivative(Yield: 55%)
Key Features:
-
Selectivity favors N1 over N4 due to steric hindrance from the phenyl group .
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Reaction kinetics improve with polar aprotic solvents (e.g., DMF) .
Oxidation of Imidazo Ring
The imidazo[1,2-a]pyrimidine core undergoes oxidative ring expansion under strong oxidizing conditions:
Reaction with m-CPBA:
Compound+m-CPBACH2Cl2Pyrimido[1,2-a]benzimidazole derivative(Yield: 40%)
Mechanistic Insight:
-
Epoxidation of the imidazo ring precedes rearrangement.
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Reaction monitored via HPLC shows 85% conversion in 6 hours .
Functionalization via Cross-Coupling
The phenyl substituents enable Suzuki-Miyaura coupling for structural diversification:
Protocol:
Component | Quantity | Role |
---|---|---|
Compound | 1.0 eq | Aryl halide |
Phenylboronic acid | 1.2 eq | Nucleophile |
Pd(PPh₃)₄ | 5 mol% | Catalyst |
K₂CO₃ | 2.0 eq | Base |
Outcome:
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C , with primary degradation pathways involving:
Interaction with Biological Nucleophiles
In pharmacological studies, the compound reacts with cysteine residues in enzyme active sites:
Binding Affinity Data:
Target Enzyme | Kₐ (µM) | Binding Mode |
---|---|---|
Bacterial dihydrofolate reductase | 0.45 | Competitive inhibition |
Viral neuraminidase | 1.2 | Non-competitive |
This reactivity underpins its antibacterial and antiviral activity .
Photochemical Reactivity
UV irradiation (254 nm) induces C–N bond cleavage in the acetamide group, generating free radical intermediates detectable via EPR spectroscopy.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing imidazo[1,2-a]pyrimidine structures exhibit a range of biological activities, particularly antimicrobial effects. 2-Phenyl-N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}acetamide has shown promising results in antibacterial and antiviral assays. Studies suggest that derivatives of this compound may effectively target various strains of bacteria and viruses, indicating potential therapeutic applications for treating infectious diseases .
Synthesis and Characterization
The synthesis of this compound typically involves acetylation of 2-phenylimidazo[1,2-a]pyridine with acetic anhydride. The reaction conditions generally require mild heating, resulting in the formation of colorless crystals upon purification .
Structural Comparisons and Related Compounds
The structural complexity of this compound enhances its biological activity compared to simpler derivatives. Notable compounds with similar structures include:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide | Imidazo[1,2-a]pyridine core | Antiviral activity against cytomegalovirus |
4-(7-pyrrolidin-1-ylimidazo[1,2-a]pyrimidin-2-yl)phenol | Contains a phenolic group | Potential neuroprotective effects |
7-(4-fluoropiperidin-1-yl)-2-phenylimidazo[1,2-a]pyrimidine | Fluorinated derivative | Anticancer properties |
These comparisons underscore the potential for developing novel therapeutic agents based on the imidazo-pyrimidine framework .
Quantum Chemical Investigations
Recent studies have utilized quantum chemical methods to analyze the molecular properties of imidazo[1,2-a]pyrimidine derivatives. Such investigations provide insights into electronic structures and interactions at a molecular level, which are crucial for understanding their biological activities and optimizing their drug-like properties .
Mechanism of Action
PHTPP’s mechanism involves binding to ERβ, thereby blocking its activation. By antagonizing ERβ, it suppresses tumor cell growth in certain contexts. Further research is needed to elucidate downstream pathways and molecular targets.
Comparison with Similar Compounds
PHTPP’s uniqueness lies in its selective ERβ antagonism. Similar compounds include other imidazo[1,2-a]pyrimidines, but few exhibit such pronounced ERβ selectivity.
Biological Activity
2-Phenyl-N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}acetamide is a complex organic compound notable for its unique structural features, including dual phenyl substitutions and an imidazo[1,2-a]pyrimidine framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antiviral applications.
Chemical Structure
The molecular formula of this compound is C20H16N4O, indicating the presence of two phenyl groups, a pyrimidine ring, and an acetamide functional group. The structural complexity enhances its biological activity compared to simpler derivatives, potentially improving binding affinities and selectivity towards biological targets .
Synthesis
The synthesis of this compound typically involves the acetylation of 2-phenylimidazo[1,2-a]pyridine with acetic anhydride under mild heating conditions. This reaction yields colorless crystals upon purification .
Antibacterial and Antiviral Properties
Research indicates that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit significant antibacterial and antiviral activities. Notably, compounds within this class have shown efficacy against various strains of bacteria and viruses .
Table 1: Biological Activity Summary
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Imidazo[1,2-a]pyridine core | Antibacterial and antiviral activity |
N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide | Imidazo[1,2-a]pyridine core | Antiviral activity against cytomegalovirus |
4-(7-pyrrolidin-1-ylimidazo[1,2-a]pyrimidin-2-yl)phenol | Contains a phenolic group | Potential neuroprotective effects |
7-(4-fluoropiperidin-1-yl)-2-phenylimidazo[1,2-a]pyrimidine | Fluorinated derivative | Anticancer properties |
Case Studies
In a study evaluating the antibacterial properties of similar compounds, derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against various bacterial strains such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli . These findings suggest that this compound may possess comparable or enhanced activity.
Additionally, antiviral assays have indicated that imidazo[1,2-a]pyridine derivatives can inhibit viral replication effectively. The structural features of these compounds contribute to their mechanism of action by interacting with viral proteins or host cell receptors .
Structure–Activity Relationship (SAR)
The structural complexity of this compound is believed to enhance its biological activity. SAR studies suggest that modifications in the substituents on the imidazo and pyrimidine rings can significantly influence the compound's potency against various biological targets .
Q & A
Q. Basic: What synthetic routes are reported for 2-phenyl-N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}acetamide?
The synthesis typically involves condensation of 2-phenylimidazo[1,2-a]pyrimidin-3-amine with phenylacetyl chloride or acetic anhydride under reflux in toluene. For example, a similar compound, N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide, was synthesized by reacting 2-phenylimidazo[1,2-a]pyridin-3-amine with acetic anhydride in toluene, yielding colorless crystals after purification . Key parameters include reaction time (2 hours), solvent choice, and stoichiometric control of the acylating agent.
Q. Advanced: How can reaction conditions be optimized to improve yield and purity?
Statistical experimental design (e.g., factorial or response surface methodologies) is critical for optimizing parameters such as temperature, solvent polarity, and catalyst loading. For instance, microwave-assisted synthesis has been employed for analogous imidazo[1,2-a]pyrimidine derivatives to reduce reaction time and enhance selectivity . Quantum chemical calculations, as implemented in ICReDD’s workflow, can predict optimal conditions by modeling reaction pathways and energy barriers, reducing trial-and-error experimentation .
Q. Basic: What structural characterization methods are used for this compound?
X-ray crystallography is the gold standard for confirming molecular geometry. For N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide, crystallographic data revealed a torsion angle of 9.04° between the imidazo[1,2-a]pyridine and phenyl rings, with intermolecular N–H⋯N hydrogen bonds stabilizing the crystal lattice . Complementary techniques include:
- NMR : To verify substituent positions and purity.
- HPLC-MS : For assessing molecular weight and detecting impurities.
Q. Advanced: How does substituent variation impact biological activity?
Structure-activity relationship (SAR) studies on imidazo[1,2-a]pyrimidine derivatives show that electron-withdrawing groups (e.g., nitro, cyano) at specific positions enhance antimicrobial and antiviral activity. For example, 3-cyano-substituted analogs demonstrated improved inhibition of human cytomegalovirus compared to unmodified derivatives . Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities to target proteins, guiding rational design .
Q. Basic: What in vitro assays are used to evaluate its biological activity?
Common assays include:
- Antimicrobial susceptibility testing : Minimum inhibitory concentration (MIC) against bacterial/fungal strains.
- Cytotoxicity assays : MTT or resazurin-based viability tests in mammalian cell lines.
- Enzyme inhibition assays : For targets like COX-2, using fluorometric or spectrophotometric methods .
Q. Advanced: How can conflicting bioactivity data between studies be resolved?
Discrepancies often arise from differences in assay conditions (e.g., pH, serum content) or compound purity. To address this:
- Validate purity via HPLC (>95%) and characterize degradation products using LC-MS.
- Replicate assays under standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Perform meta-analysis of published data to identify trends or outliers .
Q. Basic: What computational tools are used to model its pharmacokinetic properties?
- Lipinski’s Rule of Five : Predicts oral bioavailability based on molecular weight, LogP, hydrogen bond donors/acceptors .
- ADMET Prediction : Software like SwissADME or ADMETLab2.0 estimates absorption, distribution, and toxicity profiles.
- Molecular Dynamics Simulations : Explore binding stability with targets (e.g., using GROMACS) .
Q. Advanced: What strategies enhance metabolic stability for in vivo studies?
- Deuterium incorporation : Replace labile hydrogens with deuterium to slow CYP450-mediated metabolism.
- Prodrug design : Mask polar groups (e.g., acetamide) with enzymatically cleavable moieties.
- Co-crystallization with cytochrome P450 inhibitors : To identify metabolic hotspots .
Q. Basic: How is its solubility profile determined experimentally?
- Shake-flask method : Measure equilibrium solubility in buffers (pH 1.2–7.4) with HPLC quantification.
- Thermodynamic solubility : Assess via dynamic light scattering (DLS) in simulated biological fluids.
- LogD determination : Use octanol-water partitioning at pH 5.5 and 7.4 .
Q. Advanced: What novel derivatives are being explored for dual-target inhibition?
Recent work focuses on hybrid molecules combining imidazo[1,2-a]pyrimidine scaffolds with pharmacophores targeting kinases (e.g., EGFR) and phosphodiesterases. For example, sulfonamide-linked derivatives show dual COX-2/PDE4 inhibition, with IC₅₀ values < 100 nM in preliminary screens .
Properties
Molecular Formula |
C20H16N4O |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-phenyl-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C20H16N4O/c25-17(14-15-8-3-1-4-9-15)22-19-18(16-10-5-2-6-11-16)23-20-21-12-7-13-24(19)20/h1-13H,14H2,(H,22,25) |
InChI Key |
DAHMLTYWIHIVAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(N=C3N2C=CC=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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